Acyclovir N-Ethyl-L-valinate Hydrochloride
Description
Evolution of Prodrug Concepts in Pharmaceutical Sciences
The concept of a prodrug—a pharmacologically inactive compound that is converted into an active drug within the body—has been a part of medicine since the late 19th century, though the term itself was coined by Adrien Albert in 1958. actamedicamarisiensis.roiipseries.orgijpcbs.com Early examples, such as the conversion of acetanilide (B955) to the analgesic acetaminophen, were often discovered serendipitously. iipseries.org In 1959, Harper further refined the concept by introducing "drug latentiation," referring to molecules specifically designed to require bioactivation. actamedicamarisiensis.roiipseries.org
Rationale for Acyclovir (B1169) N-Ethyl-L-valinate Hydrochloride as a Prodrug to Enhance Biopharmaceutical Attributes
The development of the antiviral agent Acyclovir in the 1970s was a landmark in treating herpesvirus infections. nih.govnih.gov However, its clinical utility, particularly for oral administration, was hampered by its low and variable oral bioavailability, which is estimated to be between 15% and 30%. nih.govijarsct.co.innih.gov This poor absorption is a significant limitation, necessitating frequent dosing to maintain therapeutic concentrations.
To overcome this challenge, researchers pursued a prodrug strategy. The goal was to create a derivative of Acyclovir that could be more efficiently absorbed from the gastrointestinal tract and then rapidly convert back to the active Acyclovir in the body. nih.govnih.gov The most successful application of this strategy resulted in Valacyclovir (B1662844), the L-valine ester of Acyclovir. ijarsct.co.innih.gov This prodrug leverages the body's natural absorption mechanisms for amino acids and small peptides. scite.aiglobethesis.com
Valacyclovir demonstrated a significant improvement in bioavailability, increasing that of Acyclovir by three- to five-fold. nih.govscite.aiglobethesis.com Acyclovir N-Ethyl-L-valinate Hydrochloride is a derivative of Acyclovir and is structurally related to Valacyclovir. ontosight.aiscbt.com It is identified as an amino acid ester prodrug and is also known as Valacyclovir related compound D, often noted as a specified impurity in the manufacturing of Valacyclovir. ontosight.aithepharmajournal.comncats.io The rationale for such a compound follows the same principle as Valacyclovir: to create a molecule with enhanced biopharmaceutical properties compared to the parent drug, Acyclovir.
Table 1: Comparison of Oral Bioavailability
| Compound | Oral Bioavailability (%) | Improvement Factor (Approx.) |
|---|---|---|
| Acyclovir | 15 - 21.5% ijarsct.co.innih.gov | - |
| Valacyclovir (as Acyclovir) | 54.5 - 70.1% nih.govdrugbank.com | 3 to 5-fold nih.gov |
Structural Basis for Enhanced Biopharmaceutical Properties of this compound
The enhanced biopharmaceutical properties of amino acid ester prodrugs of Acyclovir, such as Valacyclovir and by extension this compound, are directly linked to their chemical structure. The core strategy involves masking the polar hydroxyl group of Acyclovir by attaching an amino acid, in this case, N-Ethyl-L-valinate.
This structural modification allows the prodrug to be recognized and transported by carrier proteins located in the intestinal epithelium. nih.govscite.ai The human intestinal peptide transporter, hPEPT1, is a key player in this process. nih.govnih.gov This transporter is responsible for the absorption of di- and tripeptides from the diet and can also transport various peptide-like drugs. nih.govnih.govresearchgate.net By mimicking a small peptide, the Acyclovir prodrug is actively transported across the intestinal wall, a much more efficient process than the passive diffusion that limits Acyclovir's own absorption. nih.govproquest.com Studies have shown that amino acid ester prodrugs of Acyclovir exhibit affinity for and are mediated by various amino acid and peptide transporters. nih.govnih.gov
Once absorbed, the ester linkage of the prodrug is rapidly cleaved by ubiquitous endogenous esterase enzymes, such as valacyclovir hydrolase, which are present in the intestine and liver. drugbank.comwikipedia.orgpatsnap.com This enzymatic hydrolysis efficiently releases the active drug, Acyclovir, and the amino acid moiety (N-Ethyl-L-valine) into the systemic circulation. wikipedia.orgpatsnap.com The success of this strategy relies on the prodrug's affinity for the transporters and its susceptibility to rapid enzymatic conversion back to the parent drug after absorption. nih.govnih.gov
Historical Context of this compound Discovery and Development in Antiviral Therapy
The history of this compound is intrinsically linked to the development of Acyclovir and its primary prodrug, Valacyclovir.
1970s: Acyclovir was discovered in the early 1970s and brought to clinical trials in 1977, representing a major breakthrough in antiviral therapy due to its high selectivity for virus-infected cells. nih.govnih.gov
1982: The first topical form of Acyclovir was made available to physicians, and it was approved by the FDA on March 29, 1982. nih.govnih.gov
Late 1980s - Early 1990s: Recognizing the limitations of Acyclovir's poor oral bioavailability, efforts focused on creating a prodrug. This led to the synthesis and development of Valacyclovir, the L-valyl ester of Acyclovir. asianpubs.orggoogle.com The first synthesis was reported by Beauchamp and co-workers, which involved condensing Acyclovir with a protected form of L-valine. asianpubs.org
1995: Valacyclovir was approved by the FDA, offering a more convenient oral dosing regimen for herpes infections due to its enhanced bioavailability. nih.govnih.gov
Context of this compound: This specific compound, also known as Valacyclovir impurity D, has been identified in the context of Valacyclovir synthesis and manufacturing. ontosight.aithepharmajournal.com Its synthesis involves the N-ethylation of N-Carbobenzyloxy-L-Valine, which is then condensed with Acyclovir, followed by deprotection. thepharmajournal.com While it is primarily documented as a related substance or impurity in the production of Valacyclovir, its existence and synthesis are a direct result of the extensive chemical exploration surrounding Acyclovir prodrugs aimed at improving antiviral therapy. ontosight.aithepharmajournal.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O4.ClH/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22;/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYUKRMZXJXIMC-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158860 | |
| Record name | N-Ethyl valacyclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346617-49-9 | |
| Record name | N-Ethyl valacyclovir hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl valacyclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYL VALACYCLOVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3FSW5T61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization of Acyclovir N Ethyl L Valinate Hydrochloride
Synthetic Pathways to Acyclovir (B1169) N-Ethyl-L-valinate Hydrochloride
The synthesis of Acyclovir N-Ethyl-L-valinate Hydrochloride is not typically a direct objective but rather a byproduct of Valacyclovir (B1662844) production. thepharmajournal.com The pathway involves the synthesis of an N-ethylated valine derivative which is then condensed with Acyclovir. thepharmajournal.com Understanding the common synthetic routes for Valacyclovir is essential to grasp the formation of this and other related substances.
The core of Valacyclovir synthesis is the esterification of the primary hydroxyl group of Acyclovir with the carboxyl group of L-valine. google.com To achieve this selectively, the amino group of L-valine must first be protected. thepharmajournal.comresearchgate.net
Common synthetic strategies involve the condensation of an N-protected L-valine derivative with Acyclovir. asianpubs.orgresearchgate.net This coupling is typically facilitated by a condensing agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). thepharmajournal.comasianpubs.orgnewdrugapprovals.org The reaction is generally conducted in an aprotic polar solvent, with dimethylformamide (DMF) being a common choice. thepharmajournal.comasianpubs.org
An alternative approach involves activating the Acyclovir molecule. For instance, omega-mesyl acyclovir can be prepared and subsequently reacted with an L-valine sodium salt to form the ester linkage. google.com
The specific synthesis of the N-ethylated derivative involves the condensation of N-ethyl-N-carbobenzyloxy-L-valine with Acyclovir. thepharmajournal.com
Protecting the amino functionality of L-valine is a critical step to prevent self-condensation and other side reactions during the esterification process. The choice of protecting group dictates the subsequent deprotection strategy.
Carbobenzyloxy (Cbz) Group: The Cbz group is a frequently used protecting group in Valacyclovir synthesis. thepharmajournal.comgoogle.comasianpubs.org After the esterification of Cbz-L-valine with Acyclovir, the Cbz group is removed. researchgate.net The standard method for deprotection is catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) or palladium-on-alumina catalyst under hydrogen pressure. thepharmajournal.comasianpubs.orgresearchgate.net The product is then isolated as the hydrochloride salt. thepharmajournal.comresearchgate.net
tert-Butoxycarbonyl (Boc) Group: The Boc group offers an alternative protection strategy. google.comresearchgate.net N-Boc-L-valine is condensed with Acyclovir to yield Boc-protected Valacyclovir. google.com The Boc group is labile under acidic conditions and is typically removed using hydrochloric acid (HCl) in a suitable solvent to directly afford Valacyclovir hydrochloride. google.comnewdrugapprovals.org
The synthesis of Acyclovir N-Ethyl-L-valinate (Valacyclovir Impurity D) has been described starting from N-Carbobenzyloxy-L-Valine. thepharmajournal.com This starting material is first N-ethylated using ethyl iodide in the presence of a base. The resulting intermediate is then condensed with Acyclovir using DCC and DMAP, followed by the removal of the Cbz protecting group via catalytic hydrogenation to yield the final impurity. thepharmajournal.com
The large-scale synthesis of Valacyclovir, a high-dosage drug, presents several challenges that necessitate process optimization to ensure high purity and yield while controlling impurity formation. asianpubs.org The formation of Acyclovir N-Ethyl-L-valinate and other impurities is a key concern.
A significant challenge in the Cbz-deprotection route is the removal of residual heavy metals, such as palladium, from the final active pharmaceutical ingredient (API). asianpubs.org Conventional purifications may be insufficient, and specialized resins have been employed to reduce metal content to acceptable levels. asianpubs.org
Another issue is the formation of process-related impurities due to side reactions or degradation. google.com To minimize this, a continuous flow reactor process has been developed. google.com This approach reduces the residence time of reactants under harsh conditions, leading to better control over impurity formation, particularly of degradation products like Acyclovir and Guanine (B1146940), and achieving a purity of over 99%. google.com
Purification of the final product is critical. Crystallization from various solvent systems, such as DMF/isopropanol (B130326) or aqueous acetonitrile (B52724), is used to purify Valacyclovir hydrochloride and reduce the levels of process-related impurities. asianpubs.org
Stereochemical Considerations in the Synthesis of this compound
Valacyclovir is specifically the L-valyl ester of Acyclovir, and its biological activity is dependent on this specific stereochemistry. asianpubs.orgnih.gov Therefore, a primary goal during synthesis is the preservation of the chiral integrity of the L-valine moiety. Acyclovir N-Ethyl-L-valinate, being a derivative, is also defined by the L-configuration of its amino acid part, corresponding to the (2S) configuration. lgcstandards.com
A major stereochemical impurity encountered during Valacyclovir synthesis is its diastereomer, the D-valyl ester of Acyclovir (D-Valacyclovir). asianpubs.org The formation of this D-isomer can occur via racemization of the activated L-valine intermediate during the coupling reaction. asianpubs.org Reports indicate that practicing the DCC/DMAP coupling method can result in the formation of 3-4% of the D-isomer. asianpubs.org Controlling reaction parameters, especially temperature, is crucial to suppress this side reaction. The purification of Valacyclovir to reduce the D-isomer content to within regulatory limits (typically below 3%) often requires specific crystallization procedures. asianpubs.org
Impurity Profiling and Control in this compound Synthesis
The control of impurities is a critical aspect of API manufacturing. google.com For a high-dosage drug like Valacyclovir, regulatory guidelines impose stringent limits on all related substances. asianpubs.org Acyclovir N-Ethyl-L-valinate itself is classified as Valacyclovir Related Compound D in the USP and is a known process-related impurity. ncats.iouspnf.compharmaffiliates.com
The synthesis of Valacyclovir can generate a number of impurities, which may arise from starting materials, reagents, side reactions, or degradation. thepharmajournal.comgoogle.com The presence of Acyclovir N-Ethyl-L-valinate is thought to stem from the use of N-ethyl-L-valine as a contaminant or from the N-ethylation of the L-valine starting material during the process. thepharmajournal.com
Other significant process-related impurities identified during Valacyclovir synthesis include:
Acyclovir: Arises from incomplete esterification or hydrolysis of the final product. asianpubs.orguspnf.com
Guanine: A degradation product. asianpubs.orguspnf.com
D-Valacyclovir: The diastereomer formed via racemization. asianpubs.org
Acyclovir L-alaninate: Forms if the L-valine starting material is contaminated with L-alanine. thepharmajournal.comuspnf.com
Acyclovir L-isoleucinate: Forms if the L-valine starting material is contaminated with L-isoleucine. asianpubs.orguspnf.com
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl) methoxy]ethyl-N-methyl-L-valinate (Impurity C): The N-methyl analog of Valacyclovir. thepharmajournal.comuspnf.com
2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-N-(acetyl)-L-valinate: An N-acetylated impurity. tsijournals.com
N-Formyl-L-valacyclovir: An N-formylated impurity. asianpubs.org
N-Carbobenzyloxy-valacyclovir: An intermediate resulting from incomplete deprotection of the Cbz group. asianpubs.org
The table below summarizes key impurities associated with Valacyclovir synthesis.
Table 1: Process-Related Impurities in Valacyclovir Synthesis
| Impurity Name | Common Designation | Origin |
|---|---|---|
| Acyclovir N-Ethyl-L-valinate | Impurity D uspnf.compharmaffiliates.com | N-ethylated valine starting material or side reaction thepharmajournal.com |
| D-Valacyclovir | D-isomer asianpubs.org | Racemization of L-valine during synthesis asianpubs.org |
| Acyclovir | Starting Material / Degradant | Incomplete reaction or hydrolysis asianpubs.orguspnf.com |
| Guanine | Degradant | Degradation of the purine (B94841) ring asianpubs.orguspnf.com |
| Acyclovir N-Methyl-L-valinate | Impurity C uspnf.com | N-methylated valine starting material or side reaction thepharmajournal.com |
| Acyclovir L-alaninate | - | Contamination of L-valine with L-alanine thepharmajournal.comuspnf.com |
| N-Carbobenzyloxy-valacyclovir | - | Incomplete deprotection of intermediate asianpubs.org |
Compound Names
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Acyclovir |
| Acyclovir L-alaninate |
| Acyclovir L-isoleucinate |
| This compound |
| Acyclovir N-Methyl-L-valinate |
| D-Valacyclovir |
| Guanine |
| L-valine |
| N-(tert-butoxycarbonyl)-L-valine (Boc-L-valine) |
| N-Carbobenzyloxy-L-valine (Cbz-L-valine) |
| Valacyclovir |
| Valacyclovir hydrochloride |
| 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) |
| 4-(dimethylamino)pyridine (DMAP) |
| Dicyclohexylcarbodiimide (DCC) |
| Dimethylformamide (DMF) |
| Ethyl iodide |
| Hydrochloric acid |
Synthesis and Characterization of Specific Impurities Associated with this compound Production
The production of Valacyclovir, the L-valyl ester prodrug of Acyclovir, can give rise to several process-related impurities. thepharmajournal.com Among these is Acyclovir N-Ethyl-L-valinate, also known as Valacyclovir Impurity D or N-ethyl valacyclovir. thepharmajournal.comuspnf.com This impurity's formation, synthesis, and characterization are crucial for ensuring the quality and purity of the final active pharmaceutical ingredient.
The synthesis of Acyclovir N-Ethyl-L-valinate as a reference standard for impurity profiling has been described. thepharmajournal.com The process involves the N-ethylation of a protected L-valine derivative. thepharmajournal.com Specifically, N-Carbobenzyloxy-L-Valine is treated with ethyl iodide in the presence of a strong base like sodium hydride. thepharmajournal.com The reaction is typically conducted in a solvent mixture such as tetrahydrofuran (B95107) and dimethylformamide (DMF) under reflux conditions. thepharmajournal.com The resulting N-ethylated intermediate is then hydrolyzed and subsequently condensed with Acyclovir. thepharmajournal.com This condensation step often employs a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like DMF. thepharmajournal.comasianpubs.org The final step is the removal of the carbobenzyloxy (Cbz) protecting group via catalytic hydrogenation, which yields the target impurity, Acyclovir N-Ethyl-L-valinate. thepharmajournal.com
Characterization of this impurity is essential for its identification in drug substance batches. Mass spectrometry is a key analytical technique used for this purpose. For Acyclovir N-Ethyl-L-valinate (Impurity D), the protonated molecular ion is observed as the base peak at m/z 353, which is consistent with its chemical structure. thepharmajournal.com
Besides the N-ethyl derivative, other impurities are also associated with the synthesis of Valacyclovir. These include unreacted starting materials like Acyclovir and Guanine, by-products from side reactions, and stereoisomers such as the D-valine ester of acyclovir (D-Valacyclovir). asianpubs.orggoogle.com Other documented impurities include N-methyl-valacyclovir (Impurity C), alaninate (B8444949) and isoleucinate esters of acyclovir, and N-formyl-valacyclovir. thepharmajournal.comuspnf.comdrjcrbio.com The presence of Alanine in the starting L-valine material can lead to the formation of the corresponding alaninate impurity through the same synthetic process as the main drug. thepharmajournal.com
Table 1: Selected Impurities Associated with Valacyclovir Hydrochloride Production
Strategies for Impurity Minimization and Quality Assurance in this compound
Ensuring the quality of Valacyclovir Hydrochloride requires robust strategies to minimize the levels of all impurities, including Acyclovir N-Ethyl-L-valinate. Regulatory guidelines, such as those from the ICH, impose strict limits on unqualified impurities, particularly for high-dosage drugs like Valacyclovir, making impurity control a critical aspect of the manufacturing process. asianpubs.org
A primary strategy for impurity control is purification of the final product and key intermediates through crystallization. asianpubs.org Research has shown that the choice of solvent system is critical for effectively removing specific impurities. researchgate.net For instance, crystallizing Valacyclovir Hydrochloride from a mixture of dimethylformamide (DMF) and isopropanol is one documented purification method. asianpubs.org Another approach involves dissolving the crude product in aqueous acetonitrile at an elevated temperature, followed by controlled cooling and further dilution with acetonitrile to precipitate the purified compound. asianpubs.org This technique has been demonstrated to effectively reduce the content of the D-isomer enantiomeric impurity. asianpubs.orgresearchgate.net
In addition to organic impurities, the removal of heavy metal contaminants, such as palladium from hydrogenation catalysts, is a key quality assurance measure. asianpubs.org A process has been developed where an aqueous solution of Valacyclovir Hydrochloride is treated with a specific resin (e.g., T-63 resin) to chelate and remove metal ions. asianpubs.org The purified solution is then filtered, and the product is precipitated by adding an anti-solvent like acetone. asianpubs.org This method has proven effective in reducing palladium and aluminum content to acceptable levels (less than 10 ppm). asianpubs.org
Process optimization and the adoption of modern manufacturing technologies also play a significant role in minimizing impurity formation. For example, the deprotection of N-Boc-Valacyclovir to yield Valacyclovir Hydrochloride can be a source of degradation products like Acyclovir and Guanine. google.comgoogle.com To mitigate this, an improved process utilizing a continuous flow reactor has been developed. google.com This approach involves feeding separate solutions of the protected Valacyclovir and the deprotecting agent (e.g., hydrochloric acid) into the reactor, allowing for precise control of reaction time and temperature, thereby minimizing the formation of degradation impurities and achieving a final purity of greater than 99% by HPLC. google.comgoogle.com Careful control over each synthetic step, including the initial coupling of N-Cbz-L-valine with acyclovir at low temperatures (-5 to 0 °C), helps to prevent side reactions and reduce the formation of by-products from the outset. asianpubs.orgresearchgate.net
Table 2: Summary of Purification and Quality Control Strategies
Table of Mentioned Compounds
Mechanism of Action and Molecular Interactions of Acyclovir N Ethyl L Valinate Hydrochloride S Active Metabolite
Prodrug Activation: Enzymatic Hydrolysis of Acyclovir (B1169) N-Ethyl-L-valinate Hydrochloride to Acyclovir
As a prodrug, Acyclovir N-Ethyl-L-valinate Hydrochloride must first undergo enzymatic conversion to release the active acyclovir molecule. This process is primarily achieved through hydrolysis.
The conversion of amino acid ester prodrugs of acyclovir is catalyzed by a class of enzymes known as esterases. nih.gov For the closely related compound valacyclovir (B1662844) (the L-valyl ester of acyclovir), a specific human enzyme called valacyclovirase, also known as biphenyl (B1667301) hydrolase-like (BPHL) protein, has been identified as the catalyst for this hydrolytic activation. nih.govnih.gov This enzyme exhibits broad specificity for amino acid esters and is responsible for efficiently cleaving the ester bond to release acyclovir and the L-valine amino acid. nih.govnih.gov Given the structural similarity, it is anticipated that Acyclovir N-Ethyl-L-valinate undergoes a similar enzymatic hydrolysis, where esterases cleave the ester linkage to yield acyclovir and N-ethyl-L-valine. Studies on various acyclovir esters confirm that they are susceptible to metabolism by esterases found in human plasma and liver. nih.gov
Table 1: Enzymes Involved in Prodrug Activation
| Prodrug Family | Activating Enzyme | Enzyme Class | Resulting Metabolites |
|---|
This table provides a generalized overview of the enzymes responsible for activating acyclovir ester prodrugs.
The esterases responsible for activating acyclovir prodrugs are ubiquitously distributed throughout the body. For valacyclovir, rapid hydrolysis occurs following absorption, with a significant portion of the conversion to acyclovir taking place before the drug reaches systemic circulation. nih.gov These activating enzymes are present in the intestines, liver, and blood plasma. nih.govnih.gov This widespread distribution ensures that the prodrug is efficiently converted into its active acyclovir form, which can then be distributed to target cells infected with the virus.
Intracellular Phosphorylation of Acyclovir (the active metabolite)
Once acyclovir is released into a cell, it is inactive and requires a series of phosphorylation steps to become the pharmacologically active acyclovir triphosphate. patsnap.compatsnap.com This process is a critical determinant of the drug's selectivity for virus-infected cells.
The initial and rate-limiting step in the activation of acyclovir is its conversion to acyclovir monophosphate. patsnap.comnih.gov This reaction is catalyzed specifically by a thymidine (B127349) kinase (TK) enzyme encoded by the herpes virus. patsnap.comnih.govmdpi.com Uninfected host cells lack an enzyme that can efficiently phosphorylate acyclovir, which is why the drug has very low toxicity for normal cells. nih.gov This selective phosphorylation by viral TK ensures that the drug is primarily activated—and thus concentrated—within the cells that are infected with the virus. patsnap.commdpi.com
Following the initial viral-specific step, host cell enzymes take over the phosphorylation cascade. patsnap.comnih.gov Cellular guanylate kinase recognizes acyclovir monophosphate and converts it into acyclovir diphosphate (B83284). mdpi.comdrugbank.com Subsequently, a variety of cellular enzymes, including nucleoside diphosphate kinase, phosphoglycerate kinase, and pyruvate (B1213749) kinase, catalyze the final phosphorylation to form acyclovir triphosphate, the active antiviral agent. patsnap.comdrugbank.com
Table 2: Intracellular Phosphorylation Pathway of Acyclovir
| Step | Substrate | Enzyme | Product | Enzyme Origin |
|---|---|---|---|---|
| 1 | Acyclovir | Viral Thymidine Kinase (TK) | Acyclovir Monophosphate | Viral |
| 2 | Acyclovir Monophosphate | Cellular Guanylate Kinase | Acyclovir Diphosphate | Host Cell |
This table outlines the sequential phosphorylation of acyclovir to its active triphosphate form.
Molecular Mechanism of Viral DNA Polymerase Inhibition by Acyclovir Triphosphate
The antiviral activity of the compound is ultimately executed by acyclovir triphosphate, which disrupts the replication of viral DNA through a dual mechanism. nih.gov
Acyclovir triphosphate is a structural analog of the natural nucleotide deoxyguanosine triphosphate (dGTP). patsnap.compatsnap.com As such, it acts as a competitive inhibitor for the viral DNA polymerase, competing with dGTP for binding to the enzyme's active site. nih.gov Acyclovir triphosphate exhibits a significantly higher affinity for the viral DNA polymerase than for the host cell's DNA polymerases, with studies showing it to be 40 to 100 times more potent in inhibiting the viral enzyme. patsnap.comnih.gov This high selectivity further contributes to the drug's safety profile.
In addition to competitive inhibition, acyclovir triphosphate can be incorporated into the growing viral DNA strand by the viral DNA polymerase. nih.govnih.gov However, the acyclovir molecule lacks the 3'-hydroxyl group that is essential for forming the phosphodiester bond with the next incoming nucleotide. patsnap.compatsnap.com Consequently, the incorporation of acyclovir monophosphate into the DNA results in the absolute termination of chain elongation, effectively halting the replication of the viral genome. patsnap.com The viral DNA polymerase then becomes strongly bound to the terminated DNA template, leading to its irreversible inactivation. nih.govnih.gov
Table 3: Comparative Inhibition of DNA Polymerases by Acyclovir Triphosphate (ACV-TP)
| Enzyme | Type | Role | Sensitivity to ACV-TP |
|---|---|---|---|
| Herpes Simplex Virus (HSV) DNA Polymerase | Viral | Viral DNA Replication | High (Potent Inhibition) |
| Human DNA Polymerase α | Cellular | Host DNA Replication | Low |
This table illustrates the selective inhibitory action of acyclovir triphosphate on viral versus host cell DNA polymerases, based on published Ki values and sensitivity assays. nih.gov
Competitive Inhibition with Deoxyguanosine Triphosphate
The primary mechanism by which acyclovir triphosphate disrupts viral proliferation is through competitive inhibition of the viral DNA polymerase. ck12.org As a guanine (B1146940) nucleoside analog, acyclovir triphosphate directly competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the viral DNA polymerase enzyme. patsnap.compatsnap.comnih.gov
Research has demonstrated that acyclovir triphosphate exhibits a significantly higher affinity for viral DNA polymerase compared to the host cell's DNA polymerase, which is a cornerstone of its selective toxicity. patsnap.compatsnap.com This competitive inhibition is potent, as evidenced by the low inhibition constant (Ki) values against viral polymerases. For instance, the Ki value for Herpes Simplex Virus type-1 (HSV-1) DNA polymerase is markedly lower than for human cellular DNA polymerases, indicating a much stronger inhibitory effect on the viral enzyme. nih.gov
Table 1: Comparative Inhibition Constants (Ki) of Acyclovir Triphosphate (ACVTP) for Viral and Cellular DNA Polymerases
| Enzyme | Inhibition Constant (Ki) Value (µM) |
| HSV-1 DNA Polymerase | 0.03 nih.gov |
| Human DNA Polymerase α | 0.15 nih.gov |
| EBV DNA Polymerase | 9.8 nih.gov |
| Human DNA Polymerase β | 11.9 nih.gov |
This table illustrates the high selectivity of ACVTP for viral DNA polymerase, particularly from HSV-1, compared to human cellular polymerases.
DNA Chain Termination Mechanisms Induced by Acyclovir Triphosphate
Beyond competitive inhibition, acyclovir triphosphate serves as a substrate for the viral DNA polymerase, leading to its incorporation into the growing viral DNA strand. nih.govnih.gov However, the structure of acyclovir is critically different from dGTP as it lacks the 3'-hydroxyl group on its acyclic side chain. patsnap.compatsnap.com This 3'-hydroxyl group is essential for the formation of the phosphodiester bond that links successive nucleotides during DNA elongation. youtube.com
The incorporation of acyclovir monophosphate (following cleavage of the triphosphate) into the viral DNA results in the immediate and irreversible cessation of DNA chain extension. patsnap.compatsnap.comnih.gov This event, known as chain termination, effectively halts the replication of the viral genome. patsnap.com Furthermore, the viral DNA polymerase becomes strongly bound to the acyclovir-terminated DNA template, leading to the enzyme's inactivation. nih.govnih.gov
Selectivity of Acyclovir for Virus-Infected Cells
The remarkable safety profile and efficacy of acyclovir are rooted in its high degree of selectivity for cells infected with a virus, such as herpes simplex virus (HSV) or varicella-zoster virus (VZV). patsnap.comnih.gov This selectivity operates through a two-fold mechanism.
First, the activation of acyclovir is predominantly restricted to infected cells. patsnap.compatsnap.com The initial and rate-limiting step in the conversion of acyclovir to its active triphosphate form is the phosphorylation to acyclovir monophosphate. youtube.comnih.gov This reaction is catalyzed with high efficiency by a virus-encoded enzyme, thymidine kinase (TK). patsnap.comyoutube.comnih.gov Uninfected host cells lack a thymidine kinase with significant affinity for acyclovir, meaning the drug remains largely in its inactive state. patsnap.comnih.gov As a result, the concentration of the active acyclovir triphosphate can be 40 to 100 times greater in infected cells than in uninfected cells. nih.gov
Second, as previously mentioned, the active acyclovir triphosphate has a much greater affinity for the viral DNA polymerase than for the corresponding host cell polymerases. youtube.comnih.govnih.gov This ensures that even if small amounts of the active metabolite were present in uninfected cells, their DNA replication machinery would be minimally affected.
Table 2: Factors Contributing to Acyclovir's Selectivity
| Mechanism | Infected Cells | Uninfected Cells |
| Initial Phosphorylation | Efficiently catalyzed by viral thymidine kinase (TK). patsnap.comnih.gov | Poorly catalyzed by host cell kinases. nih.gov |
| Active Metabolite Concentration | High levels of acyclovir triphosphate accumulate. nih.gov | Negligible levels of acyclovir triphosphate. nih.gov |
| DNA Polymerase Inhibition | Viral DNA polymerase is highly sensitive to inhibition. nih.govnih.gov | Host cell DNA polymerases are significantly less sensitive. nih.govnih.gov |
Impact on Viral Replication Cycle at a Molecular Level
The molecular actions of acyclovir triphosphate directly interfere with a critical stage of the viral life cycle: genome replication. nih.gov By inhibiting viral DNA polymerase and terminating DNA chain synthesis, the drug prevents the virus from duplicating its genetic material. patsnap.compatsnap.com
The successful replication of viral DNA is a prerequisite for the transcription and translation of "late" viral genes, which typically encode structural proteins required for the assembly of new virus particles. asm.org Research has shown that treatment with acyclovir markedly reduces the synthesis of these late viral polypeptides. asm.org By halting the production of new viral genomes and the subsequent assembly of progeny virions, acyclovir effectively stops the propagation of the infection within the host. nih.gov The drug's efficacy is therefore greatest against viruses that are actively replicating. patsnap.com
Preclinical Pharmacokinetic and Biotransformation Studies of Acyclovir N Ethyl L Valinate Hydrochloride
Absorption Mechanisms of Acyclovir (B1169) N-Ethyl-L-valinate Hydrochloride in Experimental Models
The absorption of amino acid ester prodrugs of Acyclovir, such as Valacyclovir (B1662844), is significantly enhanced through carrier-mediated transport systems in the intestine.
Role of Intestinal Peptide Transporters in Acyclovir N-Ethyl-L-valinate Hydrochloride Uptake
The intestinal absorption of Valacyclovir is primarily facilitated by peptide transporters. nih.govresearchgate.net Studies in various experimental models, including in-situ rat intestinal perfusion and cell lines like Caco-2, have demonstrated that the transport of Valacyclovir across the intestinal epithelium is a carrier-mediated process. nih.govnih.gov This transport is saturable and can be competitively inhibited by dipeptides and other substrates of the peptide transporter, but not by the simple amino acid L-valine. nih.gov This indicates the involvement of the dipeptide carrier system in the uptake of the prodrug. nih.gov
Further investigations have identified the specific transporter as the H+/dipeptide cotransporter (PEPT1). drugbank.com The involvement of PEPT1 in the intestinal absorption of Valacyclovir has been confirmed in studies using CHO cells transfected with the human peptide transporter (hPEPT1). drugbank.com The transport of Valacyclovir via PEPT1 allows for more efficient absorption compared to Acyclovir, which has low passive permeability. researchgate.net
Bioavailability Enhancement Compared to Acyclovir in Preclinical Models
The primary advantage of using an L-valyl ester prodrug of Acyclovir is the significant improvement in its oral bioavailability. In preclinical studies, Valacyclovir has demonstrated a three- to five-fold increase in the oral bioavailability of Acyclovir compared to the administration of Acyclovir itself. nih.govnih.gov This enhancement is a direct result of the efficient absorption of the prodrug via intestinal peptide transporters, followed by its rapid conversion to the parent drug, Acyclovir. researchgate.net
In rats, the administration of Valacyclovir leads to substantially higher plasma concentrations of Acyclovir than can be achieved with oral Acyclovir. nih.gov This improved bioavailability ensures that a greater proportion of the administered dose reaches the systemic circulation as the active antiviral agent. nih.govnih.gov
| Compound | Bioavailability (Compared to Oral Acyclovir) | Reference |
| Valacyclovir | 3- to 5-fold higher | nih.govnih.gov |
Distribution Profile of this compound and its Metabolites in Non-Human Organisms
Following absorption and conversion to Acyclovir, the distribution of the active moiety has been characterized in preclinical models.
Tissue Distribution Studies in Animal Models
Studies in rats have shown that after oral administration of radiolabeled Valacyclovir, radioactivity is widely distributed throughout the body. nih.gov The highest concentrations of radioactivity are typically found in the gastrointestinal tract, kidneys, and liver, which are the primary sites of absorption and elimination. nih.gov Significant levels are also observed in other tissues, while the brain generally shows the lowest exposure. nih.gov
Penetration into Specific Biological Compartments in Preclinical Systems
The distribution of Acyclovir derived from Valacyclovir into specific biological compartments is a critical aspect of its therapeutic efficacy. In preclinical studies, Acyclovir has been shown to distribute into various tissues, including the brain. nih.gov The volume of distribution observed in dogs suggests good tissue penetration. nih.gov In humans, Acyclovir has been shown to penetrate the cerebrospinal fluid (CSF), which is crucial for treating herpes virus infections of the central nervous system. nih.gov
Metabolism and Excretion Pathways of this compound (Preclinical Focus)
Once absorbed, Valacyclovir undergoes rapid and extensive metabolism to yield Acyclovir and the amino acid L-valine. nih.gov This conversion is believed to occur in the intestine and the liver. researchgate.net
The primary metabolite is Acyclovir, which is then eliminated from the body. nih.gov In preclinical species such as mice, rats, and dogs, the majority of an administered dose of Acyclovir is excreted unchanged in the urine. nih.gov Minor metabolites, including 9-carboxymethoxymethylguanine (B1436564) (CMMG) and 8-hydroxy-9-(2-hydroxyethoxymethyl)guanine, have also been identified in the urine of some species. nih.gov
Pathways of Biotransformation to Acyclovir and L-Valine
Valacyclovir is specifically designed as a prodrug to increase the bioavailability of acyclovir. Following oral administration, valacyclovir is rapidly and almost completely absorbed from the gastrointestinal tract. drugbank.com It then undergoes extensive first-pass metabolism in both the intestine and the liver. drugbank.comnih.gov
The primary biotransformation pathway is the hydrolysis of the ester bond, which cleaves the L-valine amino acid from the acyclovir molecule. nih.gov This conversion is catalyzed by a human enzyme known as valacyclovir hydrolase, resulting in the formation of the active antiviral agent, acyclovir, and the naturally occurring amino acid, L-valine. drugbank.com This process is highly efficient, with studies showing that valacyclovir is virtually completely converted to acyclovir. researchgate.netnih.gov Plasma concentrations of valacyclovir itself are typically very low and transient, becoming undetectable within 3 hours of administration. researchgate.netnih.gov This rapid and effective conversion is the key mechanism by which valacyclovir achieves significantly higher systemic concentrations of acyclovir compared to oral administration of acyclovir itself. researchgate.netthepharmajournal.com
Identification and Quantification of Metabolites in Experimental Systems
The metabolic profile following the administration of valacyclovir is dominated by its intended active form, acyclovir. Once valacyclovir is converted, further metabolism involves acyclovir itself, which is processed to a minor extent.
The primary metabolites of acyclovir identified in preclinical and clinical systems are:
9-[(carboxymethoxy)methyl]guanine (CMMG) : This is the main metabolite of acyclovir, formed through sequential oxidation reactions involving alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov However, it constitutes a small fraction of the administered dose, with studies indicating that less than 15% of an acyclovir dose is recovered in the urine as CMMG. nih.gov
8-hydroxy-acyclovir (8-OH-ACV) : This is another minor metabolite, produced by the action of aldehyde oxidase on acyclovir. nih.gov It accounts for an even smaller portion, representing approximately 1% of the acyclovir dose recovered in urine. nih.gov
In a study involving radiolabeled [¹⁴C]valacyclovir administered to human volunteers, the vast majority of the radioactivity in plasma was attributed to acyclovir. Analysis of urine samples showed that over 99% of the recovered radioactivity consisted of acyclovir and its known metabolites, CMMG and 8-OH-ACV. Valacyclovir itself accounted for less than 0.5% of the dose excreted in urine, confirming its near-complete conversion. researchgate.net
Table 1: Metabolites Identified Following Valacyclovir Administration
| Metabolite Name | Parent Compound | Metabolic Pathway | Location Found |
| Acyclovir | Valacyclovir | Ester hydrolysis | Plasma, Urine |
| L-Valine | Valacyclovir | Ester hydrolysis | Plasma |
| 9-[(carboxymethoxy)methyl]guanine (CMMG) | Acyclovir | Oxidation | Urine, CSF |
| 8-hydroxy-acyclovir (8-OH-ACV) | Acyclovir | Oxidation | Urine, CSF |
Renal Clearance Mechanisms of Acyclovir in Preclinical Models
The primary route of elimination for acyclovir from the body is through renal excretion of the unchanged drug. nih.gov Renal clearance of acyclovir is a critical aspect of its pharmacokinetics and involves more than simple filtration.
The mechanisms responsible for the renal clearance of acyclovir include:
Glomerular Filtration : Acyclovir is freely filtered by the glomeruli in the kidneys.
Active Tubular Secretion : In addition to filtration, acyclovir is actively secreted into the renal tubules. This active transport process contributes significantly to its efficient removal from the bloodstream.
The major risk associated with high-dose intravenous acyclovir is acute kidney injury (AKI), which is primarily caused by the drug's low solubility in urine. nih.govnih.gov When plasma concentrations are high, the concentration of acyclovir in the renal tubules can exceed its solubility limit, leading to the precipitation and formation of crystals. nih.gov These crystals can obstruct the renal tubules, leading to obstructive nephropathy and a decrease in renal function. nih.gov This adverse effect typically develops within the first 48 hours of initiating therapy. nih.gov In preclinical and clinical settings, renal impairment significantly increases the systemic concentrations of not only acyclovir but also its metabolites, CMMG and 8-OH-ACV. nih.gov Studies in patients with chronic renal failure have shown that acyclovir is efficiently removed by hemodialysis, which can reduce plasma concentrations by approximately 60% over a six-hour period. nih.govglobalrph.com
Based on a comprehensive search of available scientific literature, there is insufficient public data to generate a detailed article on the "In Vitro and Preclinical Antiviral Efficacy of this compound" that adheres to the specific structure and depth of the requested outline.
The compound , this compound (also known as N-Ethyl Valacyclovir), is identified in chemical and pharmaceutical literature primarily as a derivative and a specified impurity related to the manufacturing of Valacyclovir. ontosight.aiscbt.com While it is suggested that it may act as a prodrug and possess antiviral properties similar to Valacyclovir, detailed preclinical studies and specific data points—such as inhibition concentrations (IC50 values) from cell culture assays against various herpesviruses—are not available in the public domain. smolecule.com
Current literature describes this compound as an investigational compound for which the safety and efficacy profiles have not been fully established. smolecule.com The research focus appears to be on its detection and control as an impurity in Valacyclovir products rather than on its independent antiviral efficacy. ontosight.ai
Consequently, it is not possible to provide scientifically accurate and verifiable information for the following sections of the requested article:
In Vitro and Preclinical Antiviral Efficacy of Acyclovir N Ethyl L Valinate Hydrochloride
Comparative In Vitro Antiviral Activity with Acyclovir (B1169) and Other Nucleoside Analogues:Without primary efficacy data, a comparative analysis cannot be performed.
To fulfill the request would require substituting data from related but chemically distinct compounds such as Acyclovir or Valacyclovir (B1662844), which would be scientifically inaccurate and violate the explicit instructions to focus solely on "Acyclovir N-Ethyl-L-valinate Hydrochloride." Therefore, the article cannot be generated as requested.
Analytical Methodologies for Characterization and Quantification of Acyclovir N Ethyl L Valinate Hydrochloride
Chromatographic Techniques for Analysis of Acyclovir (B1169) N-Ethyl-L-valinate Hydrochloride
Chromatography is a cornerstone for separating and analyzing Acyclovir N-Ethyl-L-valinate Hydrochloride from its parent compound and other related substances. These methods offer high resolution and sensitivity, making them indispensable for quality control and research.
High-Performance Liquid Chromatography (HPLC) Methods for Purity and Content Determination
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and determining the content of this compound. Reversed-phase HPLC (RP-HPLC) methods are commonly employed to separate the highly polar main components from less polar impurities.
A typical RP-HPLC method for analyzing related compounds of the parent drug, Valacyclovir (B1662844), can effectively separate this compound. The United States Pharmacopeia (USP) outlines a liquid chromatography (LC) procedure for Valacyclovir Hydrochloride that can be adapted for this purpose. uspnf.com This method utilizes a specific column, mobile phase composition, and detection wavelength to achieve separation. For instance, a method might use a C18 or a specialized chiral column with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). uspnf.comresearchtrend.netderpharmachemica.comresearchgate.net
The separation is typically achieved using a gradient or isocratic elution at a controlled flow rate and column temperature. uspnf.comresearchtrend.net Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, such as 254 nm. uspnf.comresearchgate.net The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Table 1: Example HPLC Method Parameters for Impurity Profiling
| Parameter | Condition | Source |
|---|---|---|
| Column | 4.6-mm × 25-cm; 5-µm packing L11 (cyano) | uspnf.comresearchtrend.net |
| Mobile Phase | Isocratic: 0.1% Ammonium acetate (B1210297) buffer and Acetonitrile (95:5) | researchtrend.net |
| Flow Rate | 0.8 mL/min | uspnf.com |
| Column Temperature | 15°C | uspnf.comresearchgate.net |
| Detector | UV at 254 nm | uspnf.comresearchgate.net |
| Injection Volume | 10 µL | uspnf.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Impurity Analysis
For highly sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This hyphenated technique combines the separation power of HPLC with the mass analysis capability of a mass spectrometer, providing structural information and enabling very low detection limits. nih.gov
In the context of this compound, an LC-MS/MS method would involve separating the compound on an analytical column, such as a C18 column, followed by detection using a triple quadrupole mass spectrometer. ijpsr.comnih.govijpsr.com The analysis is typically performed in the positive ion electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions in what is known as Multiple Reaction Monitoring (MRM). nih.govnih.gov This approach ensures high selectivity and minimizes interference from the sample matrix.
For this compound (C₁₅H₂₅ClN₆O₄, MW: 388.85), a precursor ion corresponding to its molecular weight would be selected in the first quadrupole. scbt.com After fragmentation, specific product ions would be monitored in the third quadrupole. This is analogous to methods developed for Valacyclovir (m/z 325.1 > 152) and Acyclovir (m/z 226.1 > 151.9). nih.gov Such methods are invaluable for trace-level impurity quantification in active pharmaceutical ingredients (APIs). ijpsr.comijpsr.com
Table 2: Representative LC-MS/MS Method Parameters
| Parameter | Condition | Source |
|---|---|---|
| Column | Ascentis Express C18 (15cm X 4.6 mm) 2.7µm | ijpsr.com |
| Mobile Phase | A: 0.01M Ammonium Formate, pH 3.0; B: Acetonitrile (Gradient) | ijpsr.comijpsr.com |
| Flow Rate | 0.2 - 1.0 mL/min | ijpsr.comnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |
| Precursor > Product Ion | Specific m/z transition for the analyte | nih.gov |
Spectroscopic Characterization Methods for Structural Elucidation of this compound
Spectroscopic techniques are essential for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure. ajbps.org
¹H NMR spectroscopy can identify the hydrogen atoms within the molecule and their chemical environments. ajbps.org For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the valine side chain protons, the acyclic side chain of acyclovir, and the purine (B94841) ring protons. Comparing the chemical shifts and coupling constants of these signals with those of Valacyclovir and other related compounds allows for unambiguous structural assignment. ajbps.org Other techniques like ¹³C NMR, 2D-NMR (e.g., COSY, HSQC), and high-resolution mass spectrometry (HRMS) would further corroborate the structure by providing carbon skeleton information and an exact mass measurement, respectively.
Advanced Analytical Approaches for Polymorphism and Stability Studies of this compound
The solid-state properties of a pharmaceutical compound, including polymorphism and stability, are critical attributes. Advanced analytical techniques are used to investigate these characteristics for this compound.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be studied using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). DSC measures the thermal transitions, such as melting points and phase changes, which are unique to each polymorphic form. ajbps.org For instance, studies on Valacyclovir hydrochloride have identified various hydrate (B1144303) and anhydrous forms, each with distinct thermal profiles. google.com A similar approach would be applied to identify and characterize potential polymorphs of this compound.
Stability studies are crucial to understand how the compound degrades under various conditions (e.g., heat, humidity, light). Stability-indicating HPLC methods are developed to separate the intact compound from its degradation products. nih.gov These methods, once validated, are used to monitor the purity of the compound over time under stressed conditions, ensuring that any analytical procedure can accurately measure the compound without interference from its degradants.
Method Validation for Research Applications (Specificity, Linearity, Accuracy, Precision, LOD, LOQ)
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo rigorous validation in accordance with guidelines from the International Conference on Harmonization (ICH). researchgate.netresearchgate.net This process establishes the performance characteristics of the method.
Specificity: This ensures that the analytical signal is solely from the analyte of interest. It is demonstrated by showing that there is no interference from other components like impurities, degradants, or matrix components at the retention time of the analyte. nih.gov
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. derpharmachemica.comresearchgate.net
Accuracy: This refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. Recoveries are typically expected to be within 98-102%. nih.govresearchgate.net
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). RSD values should typically be less than 2%. researchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are crucial for impurity analysis, where very low levels must be monitored. nih.govnih.gov
Table 3: Typical Method Validation Parameters for a Related Compound
| Parameter | Typical Value/Range | Source(s) |
|---|---|---|
| Linearity Range (Impurity) | 0.9 - 6.0 µg/mL | nih.gov |
| Correlation Coefficient (r²) | > 0.999 | researchgate.net |
| Accuracy (% Recovery) | 97.5% - 103.2% | nih.govnih.gov |
| Precision (% RSD) | < 2.0% | researchgate.netnih.gov |
| LOD (Impurity) | 0.0024 - 0.0625 µg/mL | nih.govnih.gov |
Advanced Topics in Prodrug Design and Acyclovir N Ethyl L Valinate Hydrochloride Research
Rational Design Principles Applied to Novel Acyclovir (B1169) Prodrugs Beyond L-Valinate
The success of valacyclovir (B1662844), the L-valine ester of acyclovir, spurred research into other prodrug strategies to further enhance the therapeutic profile of the parent drug. nih.govnih.gov Acyclovir's primary limitations include poor aqueous solubility and low oral bioavailability, which necessitate frequent dosing. nih.govnih.gov Rational prodrug design aims to overcome these barriers by chemically modifying acyclovir to improve its physicochemical properties or to exploit specific biological pathways for enhanced absorption and delivery. researchgate.net
Key strategies extending beyond the simple L-valinate esterification include:
Dipeptide Prodrugs: To improve water solubility and target peptide transporters (PEPT) in the intestine, researchers have synthesized dipeptide esters of acyclovir, such as L-Valine-L-valine-acyclovir (VVACV). nih.govresearchgate.net These prodrugs were designed to be recognized by nutrient transporters, thereby facilitating greater absorption. nih.gov Studies on a series of dipeptide esters revealed potent antiviral activity, often independent of the specific rate at which they released acyclovir. nih.govulisboa.pt
Bile Acid Conjugates: A novel approach involves conjugating acyclovir with bile acids like cholic acid, chenodeoxycholic acid, and deoxycholic acid. nih.govresearchgate.net This strategy aims to hijack bile acid transporters for absorption. nih.govresearchgate.net Preclinical studies showed that these conjugates could lead to amplified antiviral activity; for instance, ACV-chenodeoxycholate demonstrated a six-fold higher antiviral activity against HSV-2 compared to acyclovir. nih.govresearchgate.net
Phosphoramidate (ProTide) Technology: This approach seeks to bypass the initial and often rate-limiting step of acyclovir's activation: the phosphorylation by viral thymidine (B127349) kinase. researchgate.net By delivering a pre-phosphorylated form of the drug masked by protecting groups, ProTides can overcome resistance mechanisms associated with deficient viral enzymes. researchgate.net
Enzyme-Targeted Prodrugs: Another strategy involves designing prodrugs that are activated by specific enzymes. For example, desciclovir (B1670283) (A515U) is a prodrug that is converted to acyclovir by the enzyme xanthine (B1682287) oxidase, which is present in the human gut and liver. nih.gov
Homodimers: To enhance water solubility, a homodimer of acyclovir, ACVp(2)ACV, was synthesized. This compound demonstrated markedly improved water solubility and increased antiherpetic activity compared to the parent drug in preclinical models. researchgate.net
Table 1: Examples of Novel Acyclovir Prodrugs and Their Design Rationale
| Prodrug Class | Specific Example(s) | Rational Design Principle | Desired Outcome | Reference(s) |
|---|---|---|---|---|
| Dipeptide Esters | L-Valine-L-valine-acyclovir (VVACV) | Targeting intestinal peptide transporters (PEPT) | Improved oral absorption and bioavailability | nih.gov |
| Bile Acid Conjugates | ACV-cholate, ACV-chenodeoxycholate | Utilizing bile acid transporter pathways | Enhanced absorption and amplified antiviral activity | nih.govresearchgate.net |
| Phosphoramidates | Phenyl methoxy (B1213986) alaninyl phosphate (B84403) derivative | Bypassing viral thymidine kinase phosphorylation | Overcoming drug resistance, enhancing activation | researchgate.net |
| Enzyme-Targeted | Desciclovir (A515U) | Activation by xanthine oxidase | Rapid conversion to acyclovir after absorption | nih.gov |
| Homodimers | ACVp(2)ACV | Dimerization via a phosphate linker | Increased aqueous solubility and antiviral potency | researchgate.net |
Prodrugs for Targeted Delivery: Conceptual and Preclinical Investigations related to Acyclovir N-Ethyl-L-valinate Hydrochloride
The conceptual foundation for targeted delivery of acyclovir prodrugs is primarily based on hijacking nutrient transport systems in the gastrointestinal tract. nih.gov The success of valacyclovir is attributed to its recognition and transport by the human intestinal peptide transporter hPEPT1. nih.gov This "Trojan horse" strategy allows the prodrug to be absorbed more efficiently than acyclovir itself, which relies on passive diffusion. nih.gov This principle has been extended to other prodrugs, such as dipeptide and amino acid esters, which are designed to target various peptide and amino acid transporters. researchgate.netnih.gov
This compound is identified in pharmaceutical literature as "Valacyclovir Related Compound D," a known impurity that can form during the synthesis of valacyclovir. thepharmajournal.comuspnf.compharmaffiliates.com Its synthesis has been described, involving the N-ethylation of protected L-Valine, which is then condensed with acyclovir. thepharmajournal.com
While this compound is structurally an amino acid ester prodrug, similar to valacyclovir, specific preclinical investigations focusing on its potential for targeted delivery are not widely available in published research. Conceptually, the presence of the N-ethyl-L-valinate moiety suggests a potential interaction with amino acid or peptide transporters. However, the modification of the amino group with an ethyl substituent would likely alter its recognition by these transporters compared to valacyclovir. Without dedicated preclinical studies on this compound, its affinity for transporters like hPEPT1 and its efficiency as a targeted delivery vehicle remain hypothetical. The primary focus in the literature has been on its detection, synthesis, and characterization as a process-related impurity in the manufacturing of valacyclovir. thepharmajournal.com
Computational Chemistry and Molecular Modeling Studies of this compound and Related Prodrugs
Computational chemistry and molecular modeling have become indispensable tools in modern drug design, including the development of prodrugs. researchgate.netresearchgate.net These methods allow for the prediction of molecular properties, the simulation of drug-receptor interactions, and the rationalization of structure-activity relationships before undertaking costly and time-consuming synthesis and biological testing. researchgate.netnih.gov
For acyclovir prodrugs, computational approaches have been used to:
Predict the chemical stability and rate of hydrolysis of prodrugs, which is crucial for ensuring the parent drug is released at the appropriate time and place. nih.gov
Design prodrugs with optimized physicochemical properties, such as lipophilicity, for enhanced skin permeation. nih.gov
Screen libraries of potential prodrug candidates against biological targets through molecular docking. nih.gov
While there are no specific molecular modeling studies in the retrieved literature for this compound, the methodologies applied to other acyclovir prodrugs are directly applicable to understanding its potential behavior.
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. nih.gov In acyclovir prodrug design, SAR studies have provided critical insights.
Dipeptide Prodrugs: An analysis of various dipeptide esters of acyclovir found that their potent antiviral activity was largely independent of the rate at which they released the parent drug, suggesting that efficient cellular uptake was a dominant factor. nih.govulisboa.pt
Lipophilic Ester Prodrugs: For a series of acyclovir ester prodrugs (propionate, butyrate, valerate, hexanoate) designed for transdermal delivery, SAR studies demonstrated that higher lipophilicity correlated with greater skin penetration when used in combination with a penetration enhancer. nih.gov
Bioisosteric Replacement: In the design of acyclovir analogs, selenium was substituted for oxygen (seleno-acyclovir), a bioisosteric replacement. mdpi.com Further SAR studies on this scaffold, involving modifications at the C2 and C6 positions of the purine (B94841) base, were undertaken to improve water solubility and reduce cytotoxicity. mdpi.com
For this compound, a formal SAR analysis is not available. However, based on general principles, the N-ethyl group represents a key structural modification compared to valacyclovir. This change would increase lipophilicity and sterically hinder the free amino group, which could significantly impact its interaction with transporters and hydrolyzing enzymes, thereby altering its activity profile.
Table 2: Summary of Selected Structure-Activity Relationship (SAR) Findings for Acyclovir Prodrugs
| Prodrug Series | Structural Variation | Key SAR Finding | Implication for Design | Reference(s) |
|---|---|---|---|---|
| Dipeptide Esters | Different dipeptide promoieties | Antiviral activity was high and not directly correlated with the rate of drug release. | Efficient cellular uptake is a critical design parameter. | nih.govulisboa.pt |
| Alkyl Esters | Increasing alkyl chain length (C3 to C6) | Higher lipophilicity led to enhanced skin permeation with an enhancer. | Lipophilicity can be tuned to optimize for transdermal delivery. | nih.gov |
| Seleno-acyclovir Analogs | Modifications at C2/C6 of the purine base | Altering substituents on the purine base could modulate antiviral activity and cytotoxicity. | The core nucleobase analog can be modified to improve the overall drug profile. | mdpi.com |
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein target at an atomic level. nih.gov
Esterase Recognition: Valacyclovir is rapidly converted to acyclovir and L-valine by a hydrolase, sometimes referred to as 'valacyclovirase'. nih.gov Molecular docking could be employed to model the binding of valacyclovir and related prodrugs, like this compound, into the active site of this enzyme. Such simulations would help predict whether the N-ethyl modification hinders or alters the binding orientation required for efficient hydrolysis.
Transporter Interactions: Docking and MD simulations are also used to study how prodrugs interact with membrane transporters like hPEPT1. These models can elucidate the key hydrogen bonds and hydrophobic interactions responsible for substrate recognition and translocation. For this compound, these simulations could predict its binding affinity to hPEPT1 and other transporters, providing a theoretical basis to assess its potential as a targeted prodrug.
Antiviral Target Docking: In a broader context, docking has been used to screen new acyclovir derivatives against viral protein targets to explore potential new applications. nih.gov
Although specific docking studies on this compound have not been reported, these computational tools represent a powerful avenue for its future investigation.
Future Directions in this compound Research and Prodrug Development
The field of acyclovir prodrug development continues to evolve, driven by the need for improved efficacy, better patient compliance, and strategies to combat viral resistance. nih.govnih.gov Future directions for the broader field include the continued application of rational design principles, such as the ProTide approach and the development of conjugates that target novel biological pathways. nih.govresearchgate.net The increasing integration of computational chemistry will undoubtedly accelerate the discovery and optimization of new prodrug candidates. researchgate.netnih.gov
For this compound, the future research path is distinct due to its current status primarily as a pharmaceutical impurity. thepharmajournal.com Key future directions would include:
Full Biological Characterization: Moving beyond its identification as an impurity, a crucial step is to conduct comprehensive preclinical studies to determine its own biological profile. This includes assessing its antiviral activity, cytotoxicity, and metabolic stability in human plasma and liver microsomes. nih.gov
Pharmacokinetic Profiling: In vivo pharmacokinetic studies in animal models are needed to determine its oral bioavailability, rate of conversion to acyclovir, and tissue distribution. nih.gov This would clarify whether the N-ethyl modification offers any advantages or disadvantages compared to valacyclovir.
Transporter Interaction Studies: Experimental validation of its interaction with intestinal transporters (e.g., Caco-2 cell uptake assays) is required to understand its absorption mechanism and to verify the hypotheses generated from conceptual analysis and future molecular modeling. nih.gov
Toxicological Assessment: As an impurity, it is important to assess its toxicological profile to establish safe limits in the final drug product of valacyclovir.
In essence, the primary future direction for this compound is its evolution from a known related substance to a fully characterized chemical entity. Such research would definitively establish whether it holds any potential as a therapeutic agent in its own right or if it is simply an impurity whose formation should be minimized during manufacturing.
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing and characterizing Acyclovir N-Ethyl-L-valinate Hydrochloride?
- Synthesis : The compound is typically synthesized via esterification of acyclovir with N-ethyl-L-valine under controlled acidic conditions. Ethylcellulose and methanol are common solvents, and reaction progress is monitored using HPLC to ensure purity (>95%) .
- Characterization : Techniques include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Stability testing under varying pH and temperature conditions is critical to validate storage protocols .
Q. How does the stability of this compound compare to acyclovir in different formulations?
- Stability studies require compatibility testing with excipients and solvents (e.g., 0.9% sodium chloride vs. glucose solutions). For example, acyclovir derivatives show reduced stability in 5% glucose due to hydrolysis, necessitating pH-adjusted formulations. Accelerated degradation studies (40°C/75% RH) and HPLC tracking of degradation products are standard .
Q. What is the mechanism of action of this compound against herpesviruses?
- The compound is a prodrug metabolized to acyclovir, which inhibits viral DNA polymerase. Acyclovir-triphosphate competitively incorporates into viral DNA, causing chain termination. Selectivity arises from preferential phosphorylation by viral thymidine kinase (TK) over host enzymes .
Advanced Research Questions
Q. How can researchers design experiments to address contradictory clinical data on drug efficacy?
- Example: In trials comparing valacyclovir hydrochloride (1 g/day) and acyclovir (400 mg/day), recurrence-free rates at 6 months were similar (55% vs. 54%), but placebo groups showed stark differences (7% vs. 83%). To resolve contradictions, use stratified randomization, control for viral load and immune status, and apply multivariate regression to isolate confounding variables .
Q. What experimental approaches are used to analyze resistance mechanisms in herpesviruses against acyclovir derivatives?
- Resistance is linked to mutations in viral TK or DNA polymerase. Assays include:
- TK activity assays : Compare phosphorylation rates of acyclovir in wild-type vs. mutant strains.
- Plaque reduction assays : Measure IC50 shifts in resistant isolates.
- Sequencing : Identify mutations (e.g., TK-deficient VZV mutants) and correlate with phenotypic resistance .
Q. How can impurity profiling of this compound be optimized for regulatory compliance?
- Use HPLC-MS to detect and quantify impurities like Related Compound A (2-ethyl acetate derivative) and Related Compound F (N-acetylated byproduct). Follow USP guidelines for thresholds (<0.1% for unknown impurities) and validate methods per ICH Q3A/B .
Q. What in vivo models are appropriate for studying the pharmacokinetics of acyclovir prodrugs?
- Rodent models (e.g., Sprague-Dawley rats) are used to assess oral bioavailability and conversion rates to acyclovir. Key parameters include AUC, Cmax, and tissue distribution. For neurotropic viruses (e.g., HSV-1), employ murine encephalitis models to evaluate CNS penetration .
Methodological Notes
- Statistical rigor : Adhere to NIH preclinical guidelines, including power analysis, blinding, and explicit reporting of n-values and variance measures .
- Data validation : Cross-reference in vitro findings with clinical data (e.g., resistance mutations vs. patient outcomes) to ensure translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
